molecular formula C10H8BrNO B13209564 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile

3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13209564
M. Wt: 238.08 g/mol
InChI Key: UINKQDFFVRQBNY-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a brominated phenyl group attached to a methyloxirane ring, which is further connected to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-bromobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The carbonitrile group can be introduced through a subsequent reaction with a cyanating agent such as sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Phenyl Derivatives: Products formed through substitution reactions on the phenyl ring.

    Diols and Alcohols: Products formed through the opening of the oxirane ring.

    Amides and Other Nitrogen-Containing Compounds: Products formed through nucleophilic addition to the carbonitrile group.

Scientific Research Applications

3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the oxirane ring are key functional groups that enable the compound to participate in various chemical reactions. The carbonitrile group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile: Similar structure but with the bromine atom in a different position on the phenyl ring.

    3-(3-Chlorophenyl)-3-methyloxirane-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-3-methyloxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

Uniqueness

3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile is unique due to the specific positioning of the bromine atom and the presence of both the oxirane and carbonitrile functional groups

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(3-bromophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H8BrNO/c1-10(9(6-12)13-10)7-3-2-4-8(11)5-7/h2-5,9H,1H3

InChI Key

UINKQDFFVRQBNY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

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